molecular formula C5H2Cl2N4 B8027811 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine

2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B8027811
M. Wt: 189.00 g/mol
InChI Key: YLVRZRYAGGGOFC-UHFFFAOYSA-N
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Description

2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C5H2Cl2N4. It is characterized by the presence of two chlorine atoms at positions 2 and 8 on the triazolo[1,5-a]pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyrazine with sodium azide, followed by cyclization to form the triazolo ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-substituted triazolo[1,5-a]pyrazines, while thiol substitution can produce thio-substituted derivatives .

Scientific Research Applications

2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer studies, it can interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

2,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVRZRYAGGGOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Cl)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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